molecular formula C10H13FN2O3 B13282309 Ethyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate

Ethyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate

Cat. No.: B13282309
M. Wt: 228.22 g/mol
InChI Key: QDSNHYBFRVEMJU-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate is a fluorinated β-hydroxypropanoate ester featuring a pyridine ring substituted with fluorine at the 6-position and an amino group at the 2-position of the propanoate backbone. Its structure combines a polar hydroxy group, a basic amino group, and a fluorinated aromatic system, which may influence its solubility, stability, and interactions with biological targets.

Properties

Molecular Formula

C10H13FN2O3

Molecular Weight

228.22 g/mol

IUPAC Name

ethyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate

InChI

InChI=1S/C10H13FN2O3/c1-2-16-10(15)8(12)9(14)6-3-4-7(11)13-5-6/h3-5,8-9,14H,2,12H2,1H3

InChI Key

QDSNHYBFRVEMJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1=CN=C(C=C1)F)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electrostatic interactions enhances its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate can be contextualized against related compounds, as outlined below:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Biological/Functional Relevance Reference
This compound 6-fluoro-pyridin-3-yl, amino, hydroxy ~266.24* Chiral intermediate, potential bioactivity -
Ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate 4-nitro-phenyl, hydroxy ~239.22 Kinetic resolution studies, Mosher ester derivatization
Propanedioic acid 3-O-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl] 1-O-methyl Trifluoromethyl groups (pyridine/phenyl) 407 (LCMS) High lipophilicity, synthetic intermediate
Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate Boc-protected amino, hydroxy ~233.25 Chiral synthon for peptide chemistry
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene, methylamino ~185.27 Unspecified impurity in drug formulations

*Calculated based on molecular formula C11H13FN2O4.

Key Comparative Insights

Chirality and Synthetic Utility Like methyl (2S)-2-Boc-amino-3-hydroxypropanoate , the target compound’s amino and hydroxy groups enable stereoselective derivatization. However, the presence of a fluorinated pyridine ring may complicate crystallization or chromatographic separation relative to simpler aryl analogs.

Functional Group Diversity Thiophene-containing analogs (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol ) highlight the impact of sulfur-containing heterocycles on solubility and electronic properties, which differ significantly from the nitrogen-rich pyridine system in the target compound.

Analytical and Spectral Data

  • LCMS data for trifluoromethylated analogs (m/z 407 ) suggest higher molecular weights compared to the target compound, underscoring the role of fluorine versus trifluoromethyl groups in mass spectral fragmentation patterns.

Research Findings and Limitations

  • Synthetic Challenges : The fluoropyridine moiety may introduce regioselectivity issues during synthesis, as seen in derivatization protocols for similar β-hydroxy esters .
  • Biological Data Gap : While structural analogs (e.g., trifluoromethyl derivatives ) are reported as intermediates, pharmacological data for the target compound remain sparse, necessitating further studies on its activity and toxicity.
  • Comparative Stability: Fluorine substitution likely enhances oxidative stability relative to non-halogenated analogs but may reduce solubility compared to hydroxyl-rich derivatives like those in .

Biological Activity

Ethyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing research findings, case studies, and relevant data.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H12_{12}FN\O3_{3}
  • Molecular Weight : 215.21 g/mol
  • CAS Number : Not specifically listed, but related compounds can be referenced.

This compound exhibits various biological activities primarily attributed to its structural features. The presence of the fluoropyridine moiety enhances its interaction with biological targets, potentially influencing pathways related to:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or function.
  • Antioxidant Properties : Its structure allows it to scavenge free radicals, providing protective effects against oxidative stress.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis.

Antimicrobial Studies

A study conducted by researchers evaluated the antimicrobial effects of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at varying concentrations, suggesting a dose-dependent response.

Bacterial StrainInhibition Zone (mm)Concentration (mg/mL)
E. coli1550
Staphylococcus aureus2050

Antioxidant Activity

The antioxidant capacity was assessed using DPPH radical scavenging assays. This compound demonstrated a notable IC50_{50} value, indicating its potential as a natural antioxidant.

CompoundIC50_{50} (µg/mL)
This compound45
Ascorbic Acid30

Case Studies

  • Cancer Cell Line Study : In vitro studies on human colorectal adenocarcinoma cells showed that treatment with this compound resulted in a significant decrease in cell viability, with an IC50_{50} of approximately 25 µM.
  • Neuroprotective Effects : A study investigating neuroprotective properties reported that the compound could attenuate oxidative stress-induced neuronal damage in cultured neurons.

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